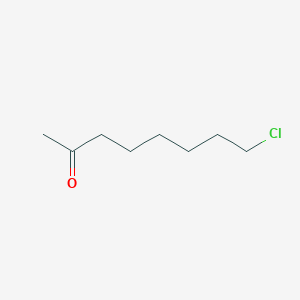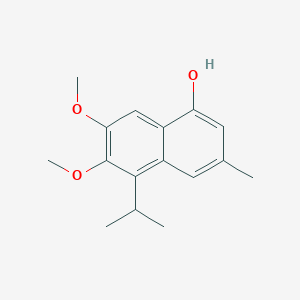
6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes It features a naphthalene core with methoxy, methyl, and isopropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by methoxylation and hydroxylation reactions. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Applications De Recherche Scientifique
6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralins: Compounds containing a tetralin skeleton, such as 1,2,3,4-tetrahydronaphthalene derivatives.
Isoquinolines: Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Uniqueness
6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77256-07-6 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O3/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5/h6-9,17H,1-5H3 |
Clé InChI |
XUVKGRFJOFUXKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


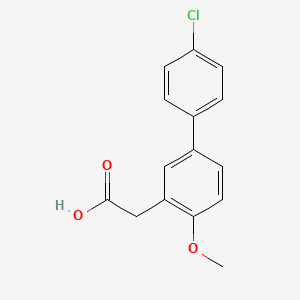
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)

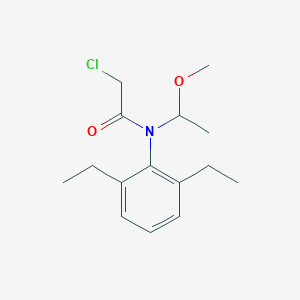
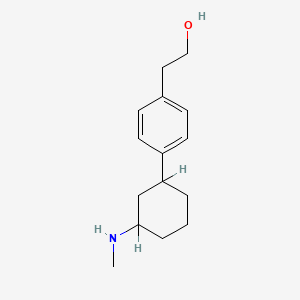
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

